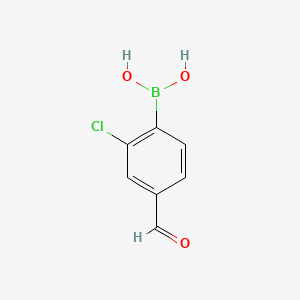

(2-Chloro-4-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

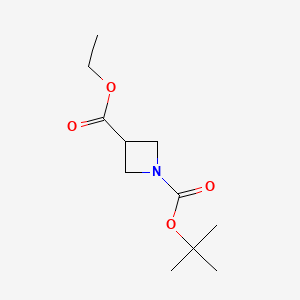

“(2-Chloro-4-formylphenyl)boronic acid” is a type of boronic acid that has a molecular formula of C7H6BClO3 . It is also known by other names such as “(4-Chloro-2-formylphenyl)boronic acid” and "4-Chloro-2-formylphenylboronic acid" .

Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-formylphenyl)boronic acid” is 184.385 Da . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids also play a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies : Boronic acid derivatives, including similar compounds to (2-Chloro-4-formylphenyl)boronic acid, have been studied for their fluorescence quenching properties. Such studies are crucial in understanding the photophysical properties of these compounds and their potential applications in optical sensing and imaging (Geethanjali et al., 2015).

Drug Delivery Systems : Research has been conducted on boronic acid-conjugated chitosan nanoparticles for sustained insulin release. This showcases the potential of boronic acid derivatives in developing responsive drug delivery systems, particularly for diabetes treatment (Siddiqui et al., 2016).

Synthesis of Boronic-Containing Pharmaceuticals : Boronic acids are utilized in the synthesis of arylboronic acid analogs, which have shown cytotoxic activity against certain cancer cell lines. This underscores their potential in the development of novel pharmaceuticals (Lian et al., 2014).

Sugar Extraction and Purification : Boronic acids, including derivatives like (2-Chloro-4-formylphenyl)boronic acid, have been used to purify and concentrate sugars from hemicellulose hydrolysates, indicating their utility in industrial sugar processing (Griffin & Shu, 2004).

Formation of Boron Macrocycles : The use of boronic acids in the synthesis of macrocyclic compounds, which can act as molecular receptors, highlights their significance in the field of supramolecular chemistry (Celis et al., 2014).

Suzuki Reaction in Organic Synthesis : Boronic acids play a crucial role in the Suzuki reaction, a widely used method in organic synthesis for creating biphenyls and other complex organic compounds (Tyrrell & Brookes, 2003).

Fluorescent Chemosensors : Boronic acid derivatives are utilized in the development of fluorescent chemosensors for detecting various biologically active substances, showcasing their potential in diagnostics and bioanalytical applications (Huang et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their chemical properties and biocompatibility have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future directions include their use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Eigenschaften

IUPAC Name |

(2-chloro-4-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMABPNFSBKDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681661 |

Source

|

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-formylphenyl)boronic acid | |

CAS RN |

1063712-34-4 |

Source

|

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)